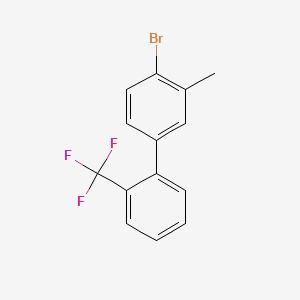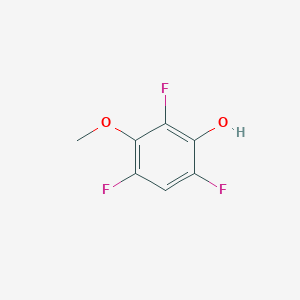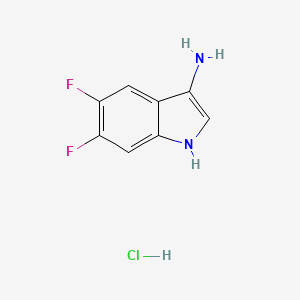
5,6-Difluoro-1H-indol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Difluoro-1H-indol-3-amine hydrochloride: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the indole ring, and an amine group at the 3rd position, combined with hydrochloride to form a salt. This structure imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1H-indol-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Fluorination: Introduction of fluorine atoms at the 5th and 6th positions of the indole ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: Introduction of the amine group at the 3rd position. This step may involve the use of amine sources like ammonia or primary amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,6-Difluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
- 5-Fluoro-1H-indol-3-amine hydrochloride
- 6-Fluoro-1H-indol-3-amine hydrochloride
- 1H-Indol-3-amine hydrochloride
Comparison:
- Fluorination Pattern: The presence and position of fluorine atoms significantly influence the compound’s chemical and biological properties. 5,6-Difluoro-1H-indol-3-amine hydrochloride has two fluorine atoms, which can enhance its reactivity and binding affinity compared to mono-fluorinated or non-fluorinated analogs.
- Biological Activity: The dual fluorination may impart unique biological activities, making it more potent or selective in certain applications compared to its analogs.
特性
分子式 |
C8H7ClF2N2 |
|---|---|
分子量 |
204.60 g/mol |
IUPAC名 |
5,6-difluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H |
InChIキー |
QCIIQJABHFXUNG-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)F)NC=C2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)

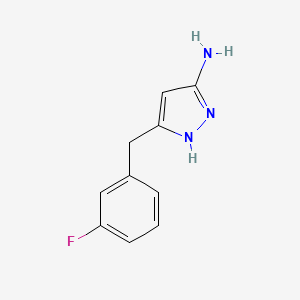
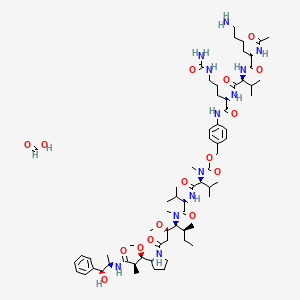
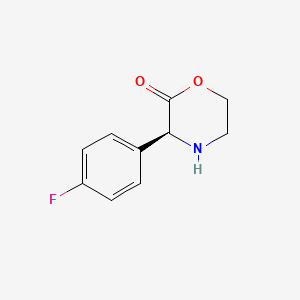
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
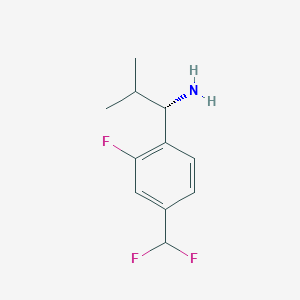

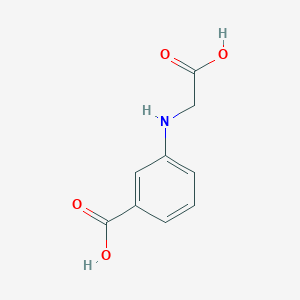
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
